molecular formula C6H11N3 B1468156 2-(3-Aminopyrrolidin-1-yl)acetonitrile CAS No. 1248614-84-7

2-(3-Aminopyrrolidin-1-yl)acetonitrile

Cat. No.: B1468156
CAS No.: 1248614-84-7
M. Wt: 125.17 g/mol
InChI Key: HOGFIROOXYDQPP-UHFFFAOYSA-N
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Description

2-(3-Aminopyrrolidin-1-yl)acetonitrile is a chemical compound composed of a pyrrolidine ring and an acetonitrile group attached to an amino group. It has the molecular formula C6H11N3 and a molecular weight of 125.17 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopyrrolidin-1-yl)acetonitrile typically involves the reaction of 3-aminopyrrolidine with acetonitrile under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the amino group, followed by the addition of acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopyrrolidin-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Aminopyrrolidin-1-yl)acetonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)acetonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in electrophilic reactions. These interactions can affect cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Aminopyrrolidin-1-yl)acetamide
  • 2-(3-Aminopyrrolidin-1-yl)propionitrile
  • 2-(3-Aminopyrrolidin-1-yl)butyronitrile

Uniqueness

2-(3-Aminopyrrolidin-1-yl)acetonitrile is unique due to its specific combination of a pyrrolidine ring and an acetonitrile group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c7-2-4-9-3-1-6(8)5-9/h6H,1,3-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGFIROOXYDQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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